molecular formula C14H23N3O2S B7517462 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine

2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine

Cat. No.: B7517462
M. Wt: 297.42 g/mol
InChI Key: CQULYLYIMAWHOV-UHFFFAOYSA-N
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Description

2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine is a complex organic compound that features a pyridine ring substituted with a cyclohexyl(methyl)sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the cyclohexyl(methyl)sulfamoyl group through a series of substitution reactions. The reaction conditions often require the use of strong bases or acids to facilitate the substitution and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of catalysts and controlled reaction environments to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The reaction conditions can vary but often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and sulfonamide-containing molecules. Examples include:

Uniqueness

What sets 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine apart is its unique combination of a pyridine ring with a cyclohexyl(methyl)sulfamoyl group. This structure imparts specific chemical and physical properties that can be advantageous in certain applications, such as increased stability or specific reactivity .

Properties

IUPAC Name

2-[2-[[cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S/c1-17(14-8-3-2-4-9-14)20(18,19)16-12-10-13-7-5-6-11-15-13/h5-7,11,14,16H,2-4,8-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQULYLYIMAWHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)NCCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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